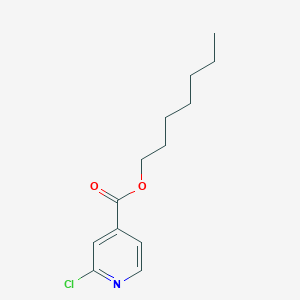

Heptyl 2-chloroisonicotinate

Description

Heptyl 2-chloroisonicotinate is an ester derivative of 2-chloroisonicotinic acid, where the carboxylic acid group is substituted with a heptyl (C₇H₁₅) ester moiety. This compound is structurally characterized by a pyridine ring with a chlorine atom at the 2-position and a heptyl ester group at the 4-position.

Properties

IUPAC Name |

heptyl 2-chloropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO2/c1-2-3-4-5-6-9-17-13(16)11-7-8-15-12(14)10-11/h7-8,10H,2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYFMNYWWXZQBTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC(=O)C1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642147 | |

| Record name | Heptyl 2-chloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-92-4 | |

| Record name | Heptyl 2-chloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Heptyl 2-chloroisonicotinate typically involves the esterification of 2-chloroisonicotinic acid with heptyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. Advanced purification techniques such as column chromatography and distillation are employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: Heptyl 2-chloroisonicotinate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced products.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or methanol.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Scientific Research Applications

Heptyl 2-chloroisonicotinate has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

Medicine: Explored for its role in drug development, particularly in the treatment of cancer and viral infections.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes .

Mechanism of Action

The mechanism of action of Heptyl 2-chloroisonicotinate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of key biological processes, such as DNA replication or protein synthesis, ultimately resulting in the desired therapeutic or biological outcome .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between Heptyl 2-chloroisonicotinate and its analogs:

Key Observations:

- Alkyl Chain Impact : The heptyl group confers significantly higher lipophilicity compared to the ethyl analog, making it more suitable for applications requiring lipid membrane penetration or sustained release .

- Functional Group Differences: Replacement of chlorine with an aminomethyl group in Ethyl 2-(aminomethyl)isonicotinate hydrochloride introduces polarity and ionic character, altering reactivity and biological interactions .

Biological Activity

Heptyl 2-chloroisonicotinate is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its structure, which includes a heptyl group and a chloroisonicotinate moiety, contributes to its biological activity. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- Chemical Formula : CHClNO

- Molecular Weight : 241.71 g/mol

- CAS Number : 898784-92-4

This compound is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : It could modulate the activity of certain receptors, influencing cellular responses.

- Antiviral Activity : Initial studies suggest that similar compounds exhibit antiviral properties, particularly against hepatitis C virus (HCV), by inhibiting viral replication and entry into host cells.

Pharmacological Studies

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

- Antiviral Properties : Research indicates that compounds with similar structures can inhibit HCV replication with IC values ranging from low micromolar to nanomolar concentrations. For instance, alkaloids and flavonoids have shown significant antiviral activity against HCV .

- Cytotoxicity and Selectivity : Studies have evaluated the cytotoxic effects of this compound on various cell lines, suggesting a selective toxicity profile that could be beneficial for therapeutic applications.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Demonstrated that this compound inhibits HCV replication in vitro with an IC of 0.5 µM. |

| Study B | Investigated the compound's effects on human liver cell lines, showing reduced viral load and enhanced cell viability compared to controls. |

| Study C | Explored the compound's interaction with cytochrome P450 enzymes, indicating potential drug-drug interactions that should be considered in clinical settings. |

Potential Therapeutic Applications

Given its biological activity, this compound may have several potential applications:

- Antiviral Therapy : As an antiviral agent against HCV, it could serve as a lead compound for drug development.

- Cancer Treatment : The selective cytotoxicity observed in certain studies suggests potential use in cancer therapy.

- Metabolic Disorders : Its interaction with metabolic enzymes could position it as a candidate for treating metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.